Beta-Amyloid peptides are produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The classification of beta-Amyloid peptides is based on their amino acid length, with beta-Amyloid (35-42) being a shorter fragment compared to its more studied counterparts, such as beta-Amyloid (1-40) and beta-Amyloid (1-42) . This specific fragment is significant due to its ability to self-assemble into toxic oligomers and fibrils, which are implicated in the pathogenesis of Alzheimer’s disease.
The synthesis of beta-Amyloid (35-42) typically involves solid-phase peptide synthesis techniques. The process can be challenging due to the hydrophobic nature of the peptide, which leads to aggregation during synthesis. A common method involves using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protection and deprotection steps .
The synthesis protocol often includes:
The yield and purity of synthesized beta-Amyloid (35-42) can vary significantly based on the specific conditions employed during synthesis.
Beta-Amyloid (35-42) consists of a sequence of eight amino acids: Aspartate, Glutamate, Glycine, Valine, Valine, Methionine, Isoleucine, and Leucine. Its molecular structure is characterized by a significant hydrophobic region that promotes aggregation into amyloid fibrils.
The peptide adopts a predominantly unordered structure in solution but can transition into a β-sheet conformation upon aggregation . Structural studies utilizing nuclear magnetic resonance spectroscopy have shown that fragments like beta-Amyloid (35-42) can form stable β-sheet structures that are critical for fibril formation .
Beta-Amyloid (35-42) undergoes several chemical reactions related to its aggregation behavior:
The kinetics of these reactions can be influenced by factors such as concentration, temperature, and pH.
The mechanism by which beta-Amyloid (35-42) contributes to neurotoxicity involves its aggregation into oligomeric forms that disrupt neuronal function. These oligomers can interfere with synaptic transmission and promote inflammatory responses in neural tissues .
Experimental studies have demonstrated that the presence of beta-Amyloid oligomers correlates with cognitive decline in Alzheimer's disease models. The aggregation process typically follows a lag phase before an exponential growth phase where fibrils form rapidly .
Beta-Amyloid (35-42) exhibits several notable physical and chemical properties:
These properties contribute to its biological activity and relevance in Alzheimer's disease pathology.
Research on beta-Amyloid (35-42) has several important applications:
Understanding the behavior of beta-Amyloid (35-42) is crucial for developing effective interventions targeting amyloid-related neurodegeneration.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: